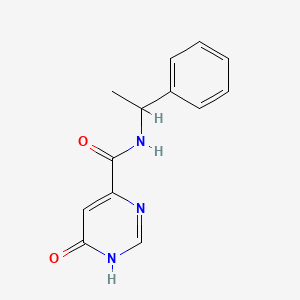![molecular formula C16H14BrN5O2 B2440502 6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 893367-26-5](/img/structure/B2440502.png)
6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivatives, such as the one you mentioned, are important in various fields, including medicinal chemistry and material science . They are key components of functional molecules used in a variety of applications . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones, which are similar to your compound, has been reported . This process involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical and Chemical Properties Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis Techniques
The synthesis of complex imidazoles and purines is a foundational aspect of research involving "6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione". For example, Alves, Proença, and Booth (1994) described a method for preparing disubstituted 1-benzylimidazoles, which are crucial precursors for purine analogs. This process involves base-catalyzed cyclization and can lead to compounds with potential applications in medicinal chemistry and drug development (Alves, Proença, & Booth, 1994).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial properties. Güzeldemirci and Küçükbasmacı (2010) synthesized a series of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These compounds exhibited promising antimicrobial activities, demonstrating the potential of derivatives of "this compound" in developing new antibacterial and antifungal agents (Güzeldemirci & Küçükbasmacı, 2010).
Quantum-Mechanical Modeling
The study by Hęclik et al. (2017) on the spectral characterization and quantum-mechanical modeling of esters with the imidazo[1,5-c]quinazoline-3,5-dione ring provides insights into the structural and electronic properties of such compounds. Through DFT methods, the research offers a deeper understanding of the conformers' stability and reactivity, which is essential for designing molecules with specific functions and activities (Hęclik et al., 2017).
Novel Ring Systems
Kaji and Kawase (1976) described the synthesis of derivatives in the novel ring system, imidazo[4, 5-e-as]-triazine (6-azapurine), demonstrating the versatility of the core structure in generating new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kaji & Kawase, 1976).
Hepatoprotective Activity
Ram et al. (2002) outlined a novel one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones, demonstrating the chemical versatility of compounds related to "this compound". Some of these compounds were screened for hepatoprotective activity, indicating their potential therapeutic applications (Ram et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds structurally similar to the compound , are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
Imidazo[1,2-a]pyridines and their derivatives have been known to undergo radical reactions for direct functionalization . This could suggest that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Imidazo[1,2-a]pyridines and related compounds have been associated with various biochemical pathways due to their diverse chemical reactivity .
Result of Action
Compounds with similar structures have shown moderate antibacterial activity against various bacterial strains , suggesting potential biological activity for this compound.
Action Environment
The synthesis of similar compounds has been reported to involve environmentally friendly approaches , suggesting that the compound’s synthesis and action might be influenced by environmental conditions.
Properties
IUPAC Name |
6-(3-bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-5-10(17)7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGASLEACTSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Br)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
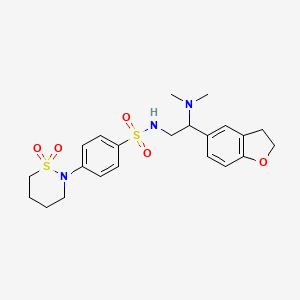
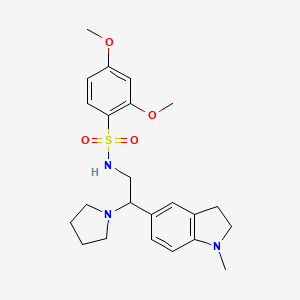
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)
![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)
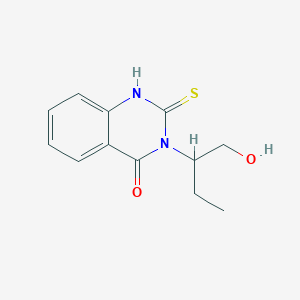

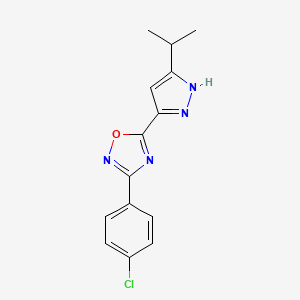
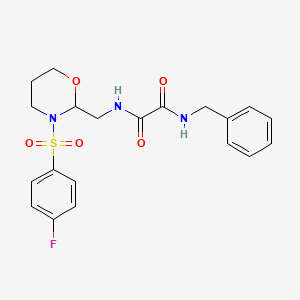
![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)

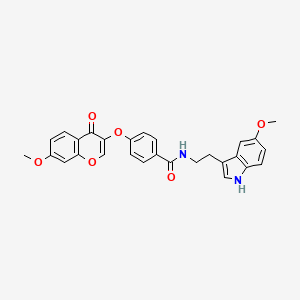
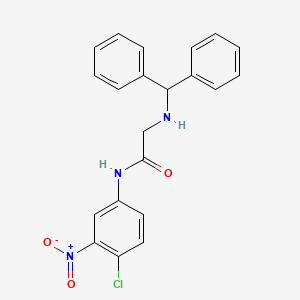
![ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2440441.png)
